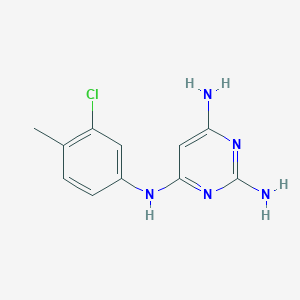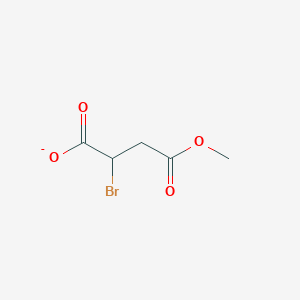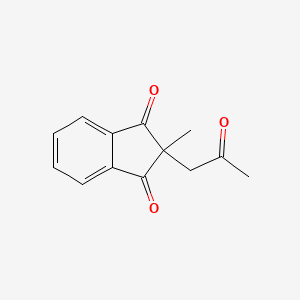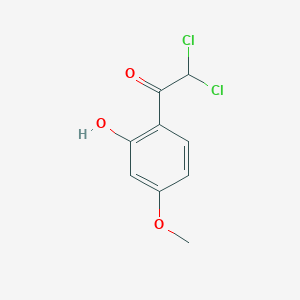![molecular formula C31H42O3 B14347778 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate CAS No. 90491-80-8](/img/structure/B14347778.png)
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure, featuring both cyclohexyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 4-cyclohexylphenol with 3-[4-(decyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(Decyloxy)phenyl]acrylic acid: Shares a similar structural motif but lacks the cyclohexyl group.
4-Cyclohexylphenol: Contains the cyclohexyl group but lacks the ester and decyloxyphenyl functionalities.
Uniqueness
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate is unique due to the combination of cyclohexyl and decyloxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
90491-80-8 |
|---|---|
Fórmula molecular |
C31H42O3 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
(4-cyclohexylphenyl) 3-(4-decoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H42O3/c1-2-3-4-5-6-7-8-12-25-33-29-20-15-26(16-21-29)17-24-31(32)34-30-22-18-28(19-23-30)27-13-10-9-11-14-27/h15-24,27H,2-14,25H2,1H3 |
Clave InChI |
DLYRVEGKAJFPGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)









